molecular formula C6H4O4Se B8541813 Selenophene-2,5-dicarboxylic acid

Selenophene-2,5-dicarboxylic acid

Cat. No.: B8541813
M. Wt: 219.06 g/mol
InChI Key: NPSCRHHIGTZNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenophene-2,5-dicarboxylic acid is a useful research compound. Its molecular formula is C6H4O4Se and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4O4Se

Molecular Weight

219.06 g/mol

IUPAC Name

selenophene-2,5-dicarboxylic acid

InChI

InChI=1S/C6H4O4Se/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)

InChI Key

NPSCRHHIGTZNJU-UHFFFAOYSA-N

Canonical SMILES

C1=C([Se]C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of silver nitrate (6.26 g, 36.86 mmol) in water (10 mL) was added to methyl 5-formylselenophene-2-carboxylate (4.0 g, 18.43 mmol) at 0° C. for 5 min. Then a solution of sodium hydroxide (3.05 g, 76.34 mmol) in water (10 mL) was added to the reaction mixture at the same temperature for 5 min and stirred the mixture at room temperature (rt) for 1 h. The cooled reaction mixture was poured into ice cooled water and acidified with dil. HCl. The solution was extracted with ethyl acetate (3×100 mL) and the combined organic layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent to give the product as off-white color solid (3.2 g, 80%), mp 293-295° C. 1H NMR (400 MHz, DMSO-d6): δ 13.48 (2H, br s, 2×—COOH), 7.82 (2H, s, H-3,4); LC-MS (negative ion mode): m/z 219, 217 (M−H)−.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
6.26 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

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